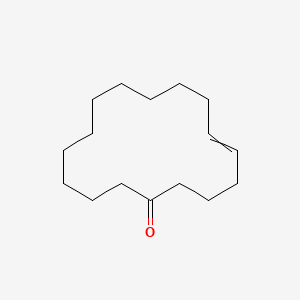

5-Cyclohexadecen-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexadec-5-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRIMXGLNHCLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047139 | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37609-25-9 | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclohexadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclohexadecen-1-one: Molecular Structure, Isomerism, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexadecen-1-one, a significant macrocyclic musk, is a widely utilized fragrance ingredient with a complex molecular profile. This technical guide provides a comprehensive overview of its molecular structure, the nuances of its geometric isomerism, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in fragrance science, synthetic chemistry, and drug development, facilitating a deeper understanding of this commercially important compound.

Molecular Structure and Isomers

This compound is a 16-membered macrocyclic ketone characterized by a single carbon-carbon double bond within the ring. Its chemical formula is C₁₆H₂₈O, and it has a molecular weight of 236.39 g/mol .[1][2] The IUPAC name for this compound is cyclohexadec-5-en-1-one.[1]

The presence of the double bond at the 5-position gives rise to geometric isomerism, resulting in two distinct stereoisomers: (5Z)-cyclohexadec-5-en-1-one (cis) and (5E)-cyclohexadec-5-en-1-one (trans).[3][4] Commercial preparations of this compound are typically a mixture of these two isomers.[5] The specific ratio of these isomers can influence the olfactory properties of the final product. The molecule does not possess a chiral center, and therefore, does not have enantiomers.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | cyclohexadec-5-en-1-one[1] |

| Chemical Formula | C₁₆H₂₈O[1] |

| Molecular Weight | 236.39 g/mol [1] |

| CAS Number | 37609-25-9 (for the isomeric mixture)[1] |

| SMILES | C1CCCCCC(=O)CCCC=CCCCC1[1] |

| InChI | InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2[1] |

Below is a diagram illustrating the relationship between the parent molecule and its (Z) and (E) isomers.

Isomeric relationship of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 296 - 300 °C | [2] |

| Density | 0.93 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.487 - 1.491 | [2] |

| Flash Point | 162 °C (closed cup) | [6] |

Experimental Protocols

Synthesis of this compound (Isomeric Mixture)

A common synthetic route to this compound involves a three-step process starting from cyclododecanone. This method typically yields a mixture of the (Z) and (E) isomers.

Experimental Workflow: Synthesis of this compound

References

- 1. rsc.org [rsc.org]

- 2. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H28O | CID 162268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aua.gr [aua.gr]

- 5. benchchem.com [benchchem.com]

- 6. chromatographytoday.com [chromatographytoday.com]

Spectroscopic Profile of 5-Cyclohexadecen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic musk, 5-Cyclohexadecen-1-one. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~210 - 220 | C=O (Ketone) |

| ~125 - 135 | =C-H (Alkene) |

| ~40 - 50 | -CH₂-C=O |

| ~20 - 35 | -CH₂- (Aliphatic chain) |

Note: Experimentally obtained ¹³C NMR data from a public database is referenced, though specific peak assignments are not detailed in the available literature. The chemical shifts presented are based on typical values for the respective functional groups.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.2 - 5.4 | Multiplet | =C-H (Alkene) |

| ~2.2 - 2.5 | Multiplet | -CH₂-C=O |

| ~1.9 - 2.1 | Multiplet | -CH₂-C=C- |

| ~1.2 - 1.6 | Multiplet | -CH₂- (Aliphatic chain) |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

Note: The availability of a vapor phase IR spectrum has been noted. The provided data is based on characteristic absorption frequencies for the functional groups present in this compound.

Table 3: Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 236 | Low | [M]⁺ |

| 221 | Moderate | [M - CH₃]⁺ |

| 207 | Moderate | [M - C₂H₅]⁺ |

| 193 | Moderate | [M - C₃H₇]⁺ |

| 81 | High | |

| 67 | High | |

| 55 | Base Peak | |

| 41 | High |

Note: The molecular ion peak at m/z 236 is consistent with the molecular weight of this compound (236.39 g/mol ). The fragmentation pattern is characteristic of a large-ring ketone with an alkene functionality.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if desired.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range that encompasses the molecular weight of the compound (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Ambretone: A Technical Guide to its Physical and Chemical Properties

Ambretone, a synthetic macrocyclic musk, is a cornerstone ingredient in the fragrance industry, prized for its persistent, warm, and musky aroma. This technical guide provides an in-depth overview of its physical and chemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and fragrance science.

Chemical Identity and Properties

Ambretone is chemically known as (5Z)-cyclohexadec-5-en-1-one. It is a 16-membered unsaturated cyclic ketone and is also recognized by several synonyms and trade names, including Velvione, Musk Amberol, and 5-Cyclohexadecenone.[1][2] It is a synthetic compound and has not been found to occur in nature.[3]

Physical Properties

Ambretone is a colorless to pale yellow clear liquid at room temperature.[4] Its most defining characteristic is its powerful, sweet, musky, and slightly floral and animalic odor.[5][6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Ambretone

| Property | Value | References |

| Appearance | Colorless to pale yellow clear liquid | [3][4] |

| Odor | Powerful, sweet, musky, floral, amber | [5][7] |

| Boiling Point | 129-131 °C at 2 mmHg; 296-300 °C at 760 mmHg | [4][7] |

| Melting/Congealing Point | 5.50 °C | [4] |

| Flash Point | 167-170 °C (Closed Cup) | [3][7] |

| Vapor Pressure | 0.000125 mmHg at 20°C; 0.03 Pa at 25°C | [3][7] |

| Density / Specific Gravity | 0.930-0.935 g/cm³ at 25°C | [7] |

| Refractive Index | 1.485-1.495 at 20°C | [7] |

| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [5][7] |

Chemical Properties

Ambretone's chemical identity is well-defined, and its properties are crucial for its application and analysis. These properties are summarized in Table 2.

Table 2: Chemical and Molecular Properties of Ambretone

| Property | Value | References |

| Chemical Name | (5Z)-cyclohexadec-5-en-1-one | [6] |

| Synonyms | 5-Cyclohexadecenone, Velvione, Musk Amberol | [1][6] |

| CAS Number | 37609-25-9 | [3] |

| Molecular Formula | C₁₆H₂₈O | [3] |

| Molecular Weight | 236.40 g/mol | [7] |

| Purity (by GC) | ≥ 98% | [3] |

| logP (o/w) | 5.82 | [3] |

Stability and Substantivity

Ambretone exhibits good stability across a range of pH values, making it suitable for various applications, from fine fragrances to detergents. However, its stability is poor in the presence of strong oxidizing agents like bleach.[3] It also shows good substantivity on skin, fabric, and hair.[3]

Table 3: Stability of Ambretone in Different Media

| Application | pH | Stability |

| Fine Fragrance | - | Good |

| Fabric Softener | 3 | Good |

| Antiperspirants | 3.5 | Good |

| Toiletry Applications | 6 | Good |

| Liquid Detergent | 9 | Good |

| Soap | 10 | Good |

| Powder Detergent | 11 | Good |

| Bleach | 14 | Poor |

| Source: Takasago International Corporation[3] |

Synthesis and Manufacturing

The commercial synthesis of Ambretone (and its isomer, Velvione) typically starts from cyclododecanone (B146445), a readily available industrial chemical. The process involves a multi-step chemical transformation.

Synthesis Pathway

A common synthetic route involves a ring expansion of cyclododecanone. The process can be summarized in the following key steps:

-

Halogenation : Reaction of cyclododecanone to form a 2-halocyclododecanone.

-

Vinylation : The halogenated intermediate is reacted with a vinyl magnesium halide (Grignard reagent) to produce 1,2-divinylcyclododecan-1-ol.[8]

-

Rearrangement : The resulting diol undergoes a thermal[9][9]-sigmatropic rearrangement (Oxy-Cope rearrangement) to yield the 16-membered ring structure of 5-cyclohexadecen-1-one.[8]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the patented synthesis route.[8]

Step 1: Preparation of 1,2-divinylcyclododecan-1-ol

-

In a reaction vessel under an inert atmosphere, 2-chlorocyclododecanone (B1582727) is dissolved in an anhydrous ether solvent (e.g., THF).

-

The solution is cooled, and at least two molar equivalents of vinylmagnesium chloride are added dropwise, maintaining the temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield crude 1,2-divinylcyclododecan-1-ol.

Step 2: Oxy-Cope Rearrangement to this compound

-

The crude 1,2-divinylcyclododecan-1-ol is heated in a high-boiling solvent (e.g., decahydronaphthalene) or neat at a temperature between 170-250°C.[8]

-

The reaction is monitored by GC until the rearrangement is complete.

-

The resulting mixture is cooled and purified, typically by vacuum distillation, to yield pure this compound.

Analytical Methods

The quality control and characterization of Ambretone rely on standard analytical techniques, primarily chromatography and spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of Ambretone and its impurities.[10]

Representative GC-MS Protocol:

-

Sample Preparation : A dilute solution of Ambretone (e.g., 1% in acetone or ethanol) is prepared.[11]

-

GC System : Agilent 7890 GC or similar.

-

Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[12]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

-

Injector : Split/splitless injector at 250°C.

-

Oven Program : Initial temperature of 100°C for 2 min, ramped at 10°C/min to 250°C, and held for 10 min.[12]

-

MS System : Quadrupole or ion trap mass spectrometer.

-

Ionization : Electron Impact (EI) at 70 eV.[12]

-

Mass Range : Scan from m/z 40 to 400.

-

Identification : Based on retention time and comparison of the mass spectrum with reference libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Representative FTIR Protocol:

-

Instrument : Nicolet iS5 FTIR Spectrometer or equivalent.

-

Sampling : A thin film of the neat liquid is placed on a salt plate (NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.

-

Data Acquisition : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Expected Absorptions :

-

C=O Stretch (Ketone) : A strong, sharp peak around 1715 cm⁻¹ for the saturated ketone, shifted to ~1685-1666 cm⁻¹ due to conjugation with the C=C bond.[13]

-

C-H Stretch (Aliphatic) : Multiple peaks in the 2850-3000 cm⁻¹ region.

-

C=C Stretch : A peak in the 1600-1680 cm⁻¹ region, which may be close to the carbonyl stretch.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the carbon skeleton and the position of the double bond.

Representative NMR Protocol:

-

Solvent : Deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR :

-

The vinylic protons (-CH=CH-) are expected to appear in the deshielded region of the spectrum, typically around 5.0-6.0 ppm.[15][16]

-

The allylic protons (-CH₂-C=C) will be slightly deshielded, likely in the 1.8-2.5 ppm range.

-

The protons alpha to the carbonyl group (O=C-CH₂-) will also be deshielded, appearing around 2.0-2.5 ppm.

-

The remaining aliphatic protons in the large ring will form a complex series of multiplets in the upfield region, approximately 1.2-1.8 ppm.

-

-

¹³C NMR :

-

The carbonyl carbon (C=O) will be the most deshielded signal, typically >200 ppm.

-

The vinylic carbons (C=C) will appear in the 120-140 ppm range.

-

The remaining aliphatic carbons will resonate in the 20-50 ppm range.

-

Biological Activity and Safety

The primary biological activity of Ambretone is its interaction with olfactory receptors to produce its characteristic musk scent. It is not intended for therapeutic use and, as such, there is no established pharmacology or specific signaling pathways associated with it in the context of drug development.

Toxicology and Safety

Ambretone is considered a macrocyclic musk, which are generally more biodegradable than polycyclic musks.[2] However, as with many fragrance ingredients, there is a potential for skin sensitization.

-

Handling : Standard laboratory safety precautions should be followed, including the use of gloves and safety glasses to avoid direct skin and eye contact.[5][7] Handling should occur in a well-ventilated area.[5]

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sunlight, and strong oxidizing agents.[5][7]

-

Toxicity : It is classified as having acute oral toxicity (Category 5) and is considered hazardous to the aquatic environment with long-lasting effects.[9] A full review of the Material Safety Data Sheet (MSDS) is essential before use.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. publisherspanel.com [publisherspanel.com]

- 3. Ambretone | Takasago International Corporation [takasago.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ambretone – Musk Aroma Compound For Luxury Perfume Creation [chemicalbull.com]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 8. CA1097687A - 5-cyclohexadecene-1-one and process for its preparation - Google Patents [patents.google.com]

- 9. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. azooptics.com [azooptics.com]

- 15. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity Screening of 5-Cyclohexadecen-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data regarding the detailed biological activity, particularly anticancer and anti-inflammatory effects, of 5-Cyclohexadecen-1-one. This guide, therefore, provides a comprehensive framework and detailed experimental protocols for the biological activity screening of this molecule, with illustrative data and hypothetical signaling pathways. The methodologies described are based on standard assays commonly employed for the evaluation of fragrance compounds and other bioactive molecules.

Introduction to this compound

This compound is a macrocyclic ketone primarily utilized as a synthetic musk in the fragrance industry.[1][2] Its structural similarity to other biologically active macrocyclic compounds warrants an investigation into its potential pharmacological effects. Macrocyclic ketones, as a class, have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, making this compound a candidate for systematic biological screening.[3][4] This guide outlines a strategic approach to assess the cytotoxic and anti-inflammatory potential of this compound through established in vitro assays.

Experimental Workflow for Biological Activity Screening

The initial screening of this compound involves a tiered approach, beginning with cytotoxicity assays to determine the compound's effect on cell viability. This is followed by more specific functional assays to investigate potential anti-inflammatory or other biological activities.

Cytotoxicity Screening Protocols

Determining the cytotoxic profile of this compound is a critical first step to identify concentration ranges for subsequent functional assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Experimental Protocol:

-

Cell Seeding: Seed human keratinocyte (HaCaT) or other relevant cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[5]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[5]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) [Illustrative] |

| HaCaT | MTT | 24 | 150 |

| HaCaT | MTT | 48 | 110 |

| HaCaT | LDH | 24 | 200 |

| RAW 264.7 | MTT | 24 | 125 |

Anti-inflammatory Activity Screening Protocols

Based on the cytotoxicity data, non-toxic concentrations of this compound can be used to evaluate its anti-inflammatory potential in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key pro-inflammatory cytokines.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

-

ELISA: Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition relative to the LPS-only control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture medium as an indicator of NO production.

Experimental Protocol:

-

Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 of the cytokine measurement protocol.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Table 2: Illustrative Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Inhibition (%) [Illustrative] | IL-6 Inhibition (%) [Illustrative] | NO Production Inhibition (%) [Illustrative] |

| 1 | 5 | 8 | 12 |

| 10 | 25 | 30 | 35 |

| 50 | 60 | 65 | 70 |

Hypothetical Signaling Pathway

Should this compound demonstrate significant anti-inflammatory activity, further investigation into the underlying mechanism would be warranted. A plausible hypothesis is the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

While this compound is primarily known for its application in the fragrance industry, its macrocyclic ketone structure suggests potential for unexplored biological activities. The experimental framework provided in this guide offers a systematic approach to screen for its cytotoxic and anti-inflammatory properties. The detailed protocols for MTT, LDH, cytokine, and nitric oxide assays serve as a foundation for initiating such investigations. The illustrative data and hypothetical signaling pathway are intended to guide the experimental design and interpretation of results. Further research is necessary to elucidate the specific biological effects of this compound and to determine its potential for applications beyond perfumery.

References

- 1. biologically active macrocyclic: Topics by Science.gov [science.gov]

- 2. Antimicrobial and anti-inflammatory activities of commercial aromatizing fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Scent of Cycles: An In-depth Technical Guide to the Olfactory Properties of Macrocyclic Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the olfactory properties of macrocyclic ketones, a class of compounds renowned for their characteristic musk fragrance. Delving into their structure-activity relationships, the intricacies of their detection by the olfactory system, and the experimental methodologies used for their evaluation, this document serves as a critical resource for professionals in the fields of fragrance chemistry, sensory science, and pharmacology.

Introduction: The Allure of Macrocyclic Musks

Macrocyclic ketones, along with macrocyclic lactones, represent a significant class of synthetic and natural fragrances prized for their persistent and alluring musk scent.[1] Their molecular architecture, typically comprising a large ring of 14 to 19 carbon atoms and a ketone functional group, is a key determinant of their unique olfactory profile.[1][2] These compounds are mainstays in the fragrance industry, lending depth and sensuality to a wide array of consumer products.[3] Understanding the nuances of their olfactory properties is paramount for the rational design of novel fragrance ingredients and for investigating their interactions with the human olfactory system.

Structure-Odor Relationships: The Molecular Blueprint of Musk

The relationship between the molecular structure of macrocyclic ketones and their perceived odor is a complex interplay of ring size, substitution, and conformational flexibility. Small structural modifications can lead to significant changes in odor character and intensity.[2]

Key Structural Determinants of Musk Odor:

-

Ring Size: The musk odor is most prominent in macrocycles with 14-19 members.[1]

-

Substituents: The presence and position of substituents, such as methyl groups, can significantly influence the odor profile.[1]

-

Unsaturation: The introduction of double or triple bonds within the macrocyclic ring can alter the conformational flexibility and, consequently, the odor, with (Z)-alkenes often described as strong musks.[1]

-

Heteroatoms: Replacing a methylene (B1212753) group with a heteroatom, like oxygen or sulfur, can modulate the odor, sometimes enhancing the musk character or introducing new facets.[1]

Olfactory Perception: From Molecule to Mind

The perception of macrocyclic ketones begins with their interaction with specific olfactory receptors (ORs) in the nasal epithelium. Research has identified the human olfactory receptor OR5AN1 and the mouse receptor MOR215-1 as key players in the detection of muscone (B1676871) and other musk compounds.[4][5][6] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that transmits a neural signal to the olfactory bulb in the brain, ultimately leading to the perception of a musk scent.[4][7] Interestingly, OR5AN1 has been shown to respond to both macrocyclic and nitro musks, despite their distinct chemical structures, highlighting the complex nature of ligand-receptor interactions in olfaction.[6][8]

Quantitative Olfactory Data

The olfactory properties of macrocyclic ketones can be quantified through various metrics, most notably the odor detection threshold (ODT). The ODT is the lowest concentration of a compound that is perceivable by the human sense of smell.[9] These values are crucial for understanding the potency of different musk compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Odor Detection Threshold (ppb, v/v) | Odor Description | Reference(s) |

| Muscone | C₁₆H₃₀O | 238.42 | ~0.0045 (as (R)-muscone in ng/L) | Musky, sweet, powdery | [10] |

| Civetone | C₁₇H₃₀O | 250.43 | Not specified in provided results | Musky, fecal, animalic | [11] |

| Exaltone® (Cyclopentadecanone) | C₁₅H₂₈O | 224.39 | Not specified in provided results | Musky, sweet | [12] |

| 2-Heptanone | C₇H₁₄O | 114.19 | 0.19 - 25 | Fruity, cheesy | [13][14] |

| 2-Nonanone | C₉H₁₈O | 142.24 | 0.26 - 33 | Fatty, citrus | [13][14] |

Note: Odor detection thresholds can vary significantly depending on the methodology and the individual sensitivity of the panelists.[13]

Experimental Protocols

The characterization of the olfactory properties of macrocyclic ketones relies on specialized analytical techniques that couple chemical separation with sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[15][16]

Methodology:

-

Sample Introduction: A sample containing the volatile macrocyclic ketones is injected into a gas chromatograph.

-

Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path is directed to a sniffing port.

-

Olfactory Detection: A trained panelist or sensory analyst sniffs the effluent at the sniffing port and records the time, duration, intensity, and a qualitative description of any perceived odors.

-

Data Correlation: The data from the chemical detector and the sensory evaluation are correlated to identify the specific compounds responsible for the different aroma characteristics.

Synthesis of Macrocyclic Ketones

The ability to synthesize a wide variety of macrocyclic ketones is crucial for exploring structure-odor relationships. Numerous synthetic strategies have been developed, with ring-closing metathesis (RCM) and various ring-expansion reactions being prominent methods.[17][18]

Example: Ring-Closing Metathesis (RCM)

-

Precursor Synthesis: A linear diene precursor containing a ketone or a protected ketone functionality is synthesized.

-

Metathesis Reaction: The diene is treated with a ruthenium-based catalyst (e.g., Grubbs catalyst) under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Cyclization: The catalyst facilitates the formation of a new double bond within the molecule, closing the ring to form the macrocyclic alkene.

-

Hydrogenation (optional): If a saturated macrocyclic ketone is desired, the double bond in the cyclized product is subsequently hydrogenated.

Conclusion

The olfactory properties of macrocyclic ketones are a fascinating and commercially significant area of study. A deep understanding of their structure-activity relationships, the molecular mechanisms of their perception, and the sophisticated analytical techniques used for their evaluation is essential for the continued innovation of new and impactful fragrance ingredients. This guide provides a foundational overview of these core aspects, serving as a valuable resource for researchers and professionals dedicated to the science of scent.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 10. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. publisherspanel.com [publisherspanel.com]

- 13. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Initial Toxicity Assessment of 5-Cyclohexadecen-1-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclohexadecen-1-one (CAS No. 37609-25-9), a macrocyclic ketone, is a synthetic fragrance ingredient valued for its persistent, warm, and musky aroma. It is utilized in a wide array of consumer products, including fine fragrances, cosmetics, and household goods. As with any chemical intended for widespread use, a thorough assessment of its toxicological profile is imperative to ensure human and environmental safety. This technical guide provides a comprehensive summary of the initial toxicity assessment of this compound, presenting key toxicological data, detailing experimental methodologies, and illustrating the safety assessment workflow. The information herein is compiled from peer-reviewed safety assessments by the Research Institute for Fragrance Materials (RIFM) and public reports from international regulatory bodies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is crucial for assessing its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O | [1] |

| Molecular Weight | 236.39 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid to crystals | [2] |

| Melting Point | 25 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.6 | [1] |

Toxicological Data Summary

The toxicological evaluation of this compound has been conducted across various endpoints. Much of the data for systemic toxicity relies on a read-across approach from structurally similar molecules, a scientifically accepted practice in toxicology to reduce animal testing.

Acute Toxicity

| Endpoint | Species | Route | Result | Classification | Reference |

| Oral LD₅₀ | Rat | Oral | > 2000 mg/kg bw | Not Classified | [2] |

| Dermal LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [2] |

| Inhalation LC₅₀ | - | Inhalation | No data available | - | - |

Irritation

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Not irritating | Not Classified | [2] |

| Eye Irritation | - | No data available | - | - |

Skin Sensitization

This compound has been identified as a weak skin sensitizer.[3] The risk of sensitization is managed by adhering to safe concentration levels in consumer products as established by regulatory and scientific bodies like the International Fragrance Association (IFRA).[3]

| Test Type | Species | Result | Classification | Reference |

| Guinea Pig Maximization Test | Guinea Pig | Sensitizing | Skin Sensitizer | [3] |

| Human Repeat Insult Patch Test (HRIPT) | Human | No induction of sensitization at 6% | - | [3] |

| Weight of Evidence No Expected Sensitization Induction Level (WoE NESIL) | - | 10000 µg/cm² | - | [3] |

Repeated Dose Toxicity

The assessment of repeated dose toxicity for this compound was conducted using a read-across approach with the analog 5-cyclotetradecen-1-one, 3-methyl-,(5E)- (CAS No. 259854-70-1).

| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Margin of Exposure (MOE) | Conclusion | Reference |

| 28-day oral study (read-across) | Rat | 28.7 mg/kg/day | >100 | Safe under current use conditions | [3][4] |

Genotoxicity

Based on data from the target material and a read-across analog (5-cyclotetradecen-1-one, 3-methyl-,(5E)-), this compound is not considered to be genotoxic.[3]

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and without | Non-mutagenic | [3] |

| In Vitro Chromosome Aberration Test (read-across) | Chinese Hamster Lung (CHL) cells | With and without | Non-clastogenic | [3] |

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound was evaluated through read-across from the analog 3-Methylcyclopentadecenone (CAS No. 82356-51-2).

| Study Type | Species | NOAEL | Conclusion | Reference |

| One-Generation Reproduction Toxicity Study (read-across) | Rat | 1000 mg/kg/day | No treatment-related effects on reproductive performance, fertility, or offspring development | [3][5] |

Phototoxicity and Photoallergenicity

Based on its ultraviolet/visible (UV/Vis) absorption spectrum, this compound is not expected to be phototoxic or photoallergenic as it shows no significant absorbance in the relevant UV range.[3]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited in this assessment, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

The acute oral toxicity was assessed using the Fixed Dose Procedure.[2] This method involves a stepwise dosing procedure where groups of animals of a single sex (typically female rats) are administered the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg). The initial dose is selected based on a sighting study to be a level that is expected to produce some signs of toxicity without mortality. Based on the outcome, the dose for the next animal is adjusted up or down. Observations for signs of toxicity and mortality are made for at least 14 days. This method allows for the determination of an LD₅₀ value and classification of the substance according to the Globally Harmonised System (GHS).[2]

Acute Dermal Toxicity (OECD 402)

This test is designed to assess the potential adverse effects of a single dermal exposure to a substance.[2] The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) of rats. The area is then covered with a porous gauze dressing and a non-irritating tape. After a 24-hour exposure period, the dressing is removed, and the skin is cleansed. The animals are observed for signs of toxicity and mortality for at least 14 days. The LD₅₀ is determined based on the observed effects.[2]

Skin Irritation (OECD 404)

The potential for skin irritation was evaluated in albino rabbits.[2] A small amount of the test substance (0.5 g) was applied to a shaved patch of skin and covered with a gauze patch for 4 hours. After the exposure period, the patch was removed, and the skin was evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[2]

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is a method to assess the potential of a substance to cause skin sensitization. The test consists of two phases: induction and challenge. During the induction phase, guinea pigs are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) via intradermal injection to enhance the immune response. This is followed by a topical application of the substance to the same area. After a rest period of 10 to 14 days, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site. The skin reactions are observed at 24 and 48 hours after the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control cultures.

Visualizations

Toxicological Safety Assessment Workflow

The following diagram illustrates the general workflow for the toxicological safety assessment of a fragrance ingredient like this compound.

Conclusion

The initial toxicity assessment of this compound, based on a combination of in vivo studies, in vitro assays, and read-across from structurally related analogs, indicates a low order of acute toxicity via the oral and dermal routes. It is not a skin irritant but is classified as a weak skin sensitizer, a risk that is managed through the establishment of safe use concentrations in final products. The available data suggest that it is not genotoxic and does not pose a significant risk for repeated dose or reproductive toxicity under the current conditions of use. No data is currently available for eye irritation. This comprehensive toxicological profile supports the safe use of this compound in consumer products when used in accordance with established safety guidelines.

References

- 1. This compound | C16H28O | CID 162268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Physicochemical Profile of 5-Cyclohexadecen-1-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexadecen-1-one, a macrocyclic musk known commercially by trade names such as Velvione® and Ambretone, is a key ingredient in the fragrance industry, valued for its persistent and versatile musk aroma.[1] Its utility in a wide range of consumer products, from fine fragrances to laundry care, necessitates a thorough understanding of its physicochemical properties.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of this compound, presenting available quantitative data, outlining detailed experimental protocols for its assessment, and illustrating key workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in product formulation and development.

Core Physicochemical Properties

This compound (CAS No. 37609-25-9) is a 16-membered unsaturated ketone.[3][4] It is commercially available as a mixture of (Z)- and (E)-isomers, typically in a 40:60 ratio.[5] At room temperature, it presents as a colorless to pale yellow liquid that may crystallize, with a melting point around 21°C.[6][7]

Quantitative Data Summary

The following tables summarize the key physicochemical and solubility data for this compound. It is important to note that slight variations in reported values exist across different sources, which may be attributable to different experimental methodologies or the specific isomer mixture tested.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₈O | [2][4] |

| Molecular Weight | 236.39 g/mol | [2][4] |

| CAS Number | 37609-25-9 | [2][4] |

| Appearance | Colorless to pale yellow liquid; may crystallize at room temperature. | [4][6][7] |

| Melting Point | 21°C | [6] |

| Boiling Point | 296 - 300 °C | [4] |

| Density | 0.926 - 0.93 g/cm³ | [4][6] |

| Vapor Pressure | 0.000125 mm Hg at 20°C; 0.0013 hPa | [2][8] |

| Flash Point | 150 - 160°C | [6][8] |

| Log Kₒw (Octanol-Water Partition Coefficient) | >6.0 | [2][8] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | 0.2997 mg/L | Not Specified | [8] |

| Water | 0.65 mg/L | 20°C | [9] |

| Alcohol | Soluble | Not Specified | [10] |

| Oils | Soluble | Not Specified | [10] |

Stability Profile

This compound is generally regarded as a highly stable and substantive molecule, which contributes to its longevity in fragrance applications.[2][10]

-

pH Stability: It is stable in most product formulations, including those with alkaline pH, such as soaps and detergents.[2][7] However, its performance and stability may be compromised in highly acidic conditions (pH < 4).[7]

-

Thermal Stability: The high boiling point and flash point suggest good thermal stability under typical storage and use conditions.[4][6][8]

-

Oxidative Stability: While generally stable, some unsaturated macrocyclic musks have the potential to develop rancidity upon aging due to oxidation.[11] The addition of antioxidants, such as TINOGARD TT (0.1%), has been noted in some commercial formulations.[12]

-

Light Stability: It is recommended to store the compound protected from light to prevent potential degradation.[7][13]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published in the public domain, the following sections outline generalized methodologies for determining the solubility and stability of fragrance compounds of this nature. These protocols are based on standard industry practices and established analytical techniques.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents (e.g., water, ethanol-water mixtures) at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute: Add an excess amount of this compound to each vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to allow the excess solute to settle. Centrifuge the vials at a high speed to further separate the undissolved solute.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Solubility Determination Workflow.

Stability Testing: Accelerated and Real-Time Studies

Stability testing is crucial to predict the shelf-life of this compound and its performance in final product formulations.

Objective: To evaluate the chemical stability of this compound under various environmental conditions (e.g., temperature, humidity, light, and in the presence of other formulation ingredients).

Materials:

-

This compound (pure and in formulated product)

-

Environmental chambers (for controlled temperature and humidity)

-

Photostability chamber with UV-Vis light source

-

pH meter

-

Analytical instrumentation (GC-MS, HPLC) for purity and degradation product analysis

Procedure:

1. Sample Preparation:

-

Prepare samples of pure this compound.

-

Prepare samples of the final product formulation containing this compound.

-

Prepare a placebo formulation (without this compound) to serve as a control.

2. Storage Conditions:

-

Accelerated Stability: Store samples in environmental chambers at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).

-

Real-Time Stability: Store samples under recommended storage conditions (e.g., 25°C/60% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

3. Time Points:

-

Define specific time points for sample withdrawal (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 24 months for real-time).

4. Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Color, clarity, and physical state.

-

Odor: Olfactory profile changes.

-

Purity and Degradation Products: Use a stability-indicating analytical method (e.g., GC-MS or HPLC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.

-

5. Data Evaluation:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation kinetics and predict the shelf-life of the compound.

Stability Testing Workflow.

Conclusion

This compound is a lipophilic molecule with very low water solubility. Its high stability in a range of conditions makes it a valuable ingredient in the fragrance industry. The data and protocols presented in this guide provide a foundational understanding for professionals working with this compound. For any new formulation, it is imperative to conduct specific solubility and stability studies to ensure product quality, efficacy, and longevity. Further research to quantify its solubility in a broader range of cosmetic and industrial solvents and to detail its degradation pathways under stress conditions would be of significant value to the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. Velvione™ | Givaudan [givaudan.com]

- 3. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 37609-25-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 37609-25-9 [chemicalbook.com]

- 6. ScenTree - Velvione® (CAS N° 37609-25-9) [scentree.co]

- 7. Velvione (Giv) - Hekserij [eng.hekserij.nl]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. musk amberol [thegoodscentscompany.com]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. hekserij.nl [hekserij.nl]

- 13. directpcw.com [directpcw.com]

An In-depth Technical Guide to the Natural Occurrence of Cyclohexadecenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biological activity, and analysis of cyclohexadecenone derivatives. The focus is on compounds found in both the animal kingdom and, more extensively, those produced by endophytic fungi. This document outlines quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a resource for natural product discovery and development.

Natural Sources of Cyclohexadecenone and Cyclohexenone Derivatives

Cyclohexadecenone and its smaller ring-structured cousins, cyclohexenone derivatives, are a class of naturally occurring compounds with diverse biological activities. Their sources span from animal secretions to microbial secondary metabolism.

Animal-Derived Cyclohexadecenones

The most well-known naturally occurring cyclohexadecenone is civetone .

-

(Z)-9-Cycloheptadecen-1-one (Civetone): This 17-membered macrocyclic ketone is the primary odoriferous component of civet musk, a secretion from the perineal glands of the African civet (Civettictis civetta). It has a strong musky odor that becomes pleasant upon dilution and has been used historically in the perfume industry.

Fungal-Derived Cyclohexenone Derivatives

Endophytic fungi, which reside within the tissues of living plants, have proven to be a rich and diverse source of novel cyclohexenone derivatives. These compounds often possess potent antimicrobial and cytotoxic properties.

-

Oxygenated Cyclohexenones from Xylariaceae sp.: An endophytic fungus (strain YUA-026) belonging to the Xylariaceae family has been found to produce several oxygenated cyclohexenone derivatives when fermented on unpolished rice.[1]

-

Foeniculins from Diaporthe foeniculina: Chemical investigation of the endophytic fungus Diaporthe foeniculina SCBG-15, isolated from the plant Leptospermum brachyandrum, has led to the discovery of eight new cyclohexanone (B45756) derivatives, named foeniculins A–H.[2][3][4]

-

Epoxycyclohexenones from Various Fungi:

-

Amphirosellinia nigrospora JS-1675: This endophytic fungus produces (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, a compound with significant antimicrobial activity against plant pathogens.

-

Panus rudis: This basidiomycete mushroom is a source of panepoxydone (B1678377), an epoxycyclohexenone that has been identified as a potent inhibitor of the NF-κB signaling pathway.[5][6]

-

Herpotrichia sp. SF09: An isopod-associated fungus that produces herpotriquinones A and B, which are dimeric adducts of naphthoquinone and epoxycyclohexenone. These compounds have demonstrated anti-neuroinflammatory activity through the suppression of NF-κB and MAPK signaling pathways.[7]

-

Quantitative Data

The following tables summarize the available quantitative data for representative cyclohexadecenone and cyclohexenone derivatives.

Table 1: Quantitative Analysis of Civetone in Civet Musk

| Analytical Method | Civetone Concentration (% w/w) in Crude Civet | Reference |

| Thin-Layer Chromatography (TLC) | 0.8 - 1.2% | [1][8][9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 54.5 - 69.71% of total musk compounds | [10] |

Table 2: Biological Activity of Fungal Cyclohexenone Derivatives (Minimum Inhibitory and 50% Inhibitory Concentrations)

| Compound | Source Organism | Bioactivity | Target Organism/Cell Line | MIC/IC₅₀ (µg/mL) | Reference |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. (YUA-026) | Antibacterial | Staphylococcus aureus | 100 | [1] |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. (YUA-026) | Antibacterial | Pseudomonas aeruginosa | 100 | [1] |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. (YUA-026) | Antifungal | Candida albicans | 200 | [1] |

| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. (YUA-026) | Antibacterial | Staphylococcus aureus | 400 | [1] |

| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. (YUA-026) | Antibacterial | Pseudomonas aeruginosa | 200 | [1] |

| Panepoxydone | Lentinus crinitus | NF-κB Inhibition | COS-7 and HeLa S3 cells | 1.5 - 2.0 (IC₅₀) | [8] |

| Panepoxydone | Panus rudis | NO Production Inhibition | RAW 264.7 cells | 4.3 - 30.1 µM (IC₅₀) |

Signaling Pathways

Certain cyclohexenone derivatives have been shown to modulate key cellular signaling pathways, highlighting their therapeutic potential.

Panepoxydone and the NF-κB Signaling Pathway

Panepoxydone is a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][11][12][13] It acts by preventing the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8][11] This inhibition of IκB phosphorylation prevents its degradation and consequently blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][11]

References

- 1. Panepoxydone Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclohexanone and Phenolic Acid Derivatives from Endophytic Fungus Diaporthe foeniculina [frontiersin.org]

- 3. Cyclohexanone and Phenolic Acid Derivatives from Endophytic Fungus Diaporthe foeniculina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. medium.com [medium.com]

- 8. Inhibition of NF-kappa B activation by panepoxydone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of the fungal NF-kappaB inhibitor panepoxydone on inflammatory gene expression in MonoMac6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) Panepoxydone Targets NF-kB and FOXM1 to Inhibit [research.amanote.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Cyclohexadecen-1-one from Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Cyclohexadecen-1-one, a valuable macrocyclic ketone used in the fragrance industry, starting from the readily available cyclododecanone (B146445).[1][2] The described methodology involves a two-step ring expansion strategy. The initial step is the halogenation of cyclododecanone, followed by a Grignard reaction with a vinyl magnesium halide to form a divinyl carbinol intermediate. Subsequent thermal Cope rearrangement of this intermediate affords the target 16-membered ring, this compound.[3] This application note includes detailed experimental procedures, tabulated data for reaction parameters and expected outcomes, and a visual representation of the synthetic workflow.

Introduction

Macrocyclic ketones are a significant class of compounds, with many exhibiting characteristic musk fragrances.[4][5] Their synthesis often presents challenges due to the entropic unfavorability of forming large rings.[5] Ring expansion strategies, starting from smaller, more accessible cyclic ketones like cyclododecanone, offer an efficient pathway to these larger structures.[5][6] Cyclododecanone itself is an important industrial chemical, serving as a precursor to polymers and other valuable materials.[1][7][8]

The synthesis of this compound from cyclododecanone is a notable example of a ring expansion that increases the ring size by four carbons. The key steps involve the formation of a 1,2-divinylcyclododecane-1-ol intermediate, which then undergoes a thermal rearrangement to yield the final product.[3] This method provides a direct route to this specific unsaturated macrocycle.

Synthetic Pathway Overview

The overall transformation from cyclododecanone to this compound is a multi-step process. The key steps are:

-

α-Halogenation of Cyclododecanone: Introduction of a halogen (e.g., bromine or chlorine) at the α-position to the carbonyl group to create a reactive site.

-

Grignard Reaction: Reaction of the α-halocyclododecanone with a vinyl magnesium halide. This step introduces two vinyl groups.

-

Thermal Rearrangement: Heating the resulting 1,2-divinylcyclododecane-1-ol to induce a Cope rearrangement, leading to the expanded 16-membered ring.

A visual representation of this synthetic workflow is provided below.

Experimental Protocols

Step 1: Synthesis of 2-Bromocyclododecanone (B1265944)

This protocol describes the synthesis of the α-brominated intermediate.

Materials:

-

Cyclododecanone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon Tetrachloride (CCl₄) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of cyclododecanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromocyclododecanone.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.

Step 2: Synthesis of 1,2-Divinylcyclododecane-1-ol

This protocol details the Grignard reaction to form the key divinyl alcohol intermediate.[3]

Materials:

-

2-Bromocyclododecanone

-

Vinyl magnesium bromide or chloride (solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-bromocyclododecanone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the vinyl magnesium halide solution (2.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1,2-divinylcyclododecane-1-ol.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This protocol describes the final thermal rearrangement to yield the target product.[3]

Materials:

-

1,2-Divinylcyclododecane-1-ol

-

High-boiling point solvent (optional, e.g., decahydronaphthalene)

-

Distillation apparatus

-

Heating mantle or oil bath

Procedure:

-

Place the purified 1,2-divinylcyclododecane-1-ol in a distillation flask. A high-boiling solvent can be used, but is not strictly necessary.[3]

-

Heat the material to a temperature between 170 °C and 250 °C.[3]

-

The rearrangement product, this compound, will distill as it is formed. Collect the distillate.

-

The collected product is a mixture of cis- and trans-isomers.[3]

-

Further purification can be achieved by fractional distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) |

| 1 | Cyclododecanone | N-Bromosuccinimide | 1 : 1.1 |

| 2 | 2-Bromocyclododecanone | Vinyl Magnesium Bromide | 1 : 2.2 |

| 3 | 1,2-Divinylcyclododecane-1-ol | - | - |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CCl₄ | Reflux | 2-4 | 85-95 |

| 2 | THF | 0 to RT | 3-4 | 70-85 |

| 3 | Neat or High-boiling solvent | 170-250 | 1-2 | 60-75 |

Logical Relationship of Key Steps

The logical progression of the synthesis is based on the strategic introduction of functional groups to facilitate a ring-expanding rearrangement.

Conclusion

The described multi-step synthesis provides a reliable method for the preparation of this compound from cyclododecanone. The key transformations involve a well-established halogenation, a Grignard reaction for the introduction of the necessary carbon framework, and a final thermal Cope rearrangement for the ring expansion. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and fragrance chemistry. Careful control of reaction conditions, particularly during the Grignard and rearrangement steps, is crucial for achieving optimal yields and purity of the final product.

References

- 1. Cyclododecanone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CA1097687A - 5-cyclohexadecene-1-one and process for its preparation - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 8. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: Oxy-Cope Rearrangement in Macrocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Oxy-Cope rearrangement, a powerful[1][1]-sigmatropic rearrangement of 1,5-dien-3-ols, has emerged as a strategic tool in the synthesis of macrocycles.[2][3] This reaction, particularly its anionic variant, offers a robust method for ring expansion and the construction of large carbocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceutically active compounds.[4][5] The key driving force for this transformation is the formation of a thermodynamically stable carbonyl compound from an enol or enolate intermediate, rendering the reaction largely irreversible.[6][7]

Mechanism of the Oxy-Cope Rearrangement